Periandrin V

描述

Periandrin V is a naturally occurring compound belonging to the class of triterpene saponins. These compounds are glycosylated derivatives of triterpene sapogenins, which are known for their diverse biological activities. This compound is particularly notable for its intense sweetness, being approximately 200 times sweeter than sucrose .

准备方法

Synthetic Routes and Reaction Conditions: Periandrin V is typically extracted from plants of the genus Periandra. The extraction process involves the use of solvents under low-temperature conditions to minimize impurities . The crude extract is then purified through various chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification. Advances in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production .

化学反应分析

Hydrolytic Cleavage of Glycosidic Bonds

Periandrin V undergoes acid-catalyzed hydrolysis, primarily at its β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl glycosidic bond. This reaction proceeds via an S<sub>N</sub>1 mechanism, generating an oxocarbenium ion intermediate that hydrolyzes to yield an abasic site (depurination) (Figure 1). Key observations include:

-

Rate constants : Hydrolysis occurs with a half-life of ~200 hours at pH 7.4 and 37°C .

-

Products : Cleavage produces free xylose and glucuronic acid residues, leaving a triterpene aglycone (periandrin I) .

-

Secondary reactions : The aldehyde group in the ring-opened abasic site (1% equilibrium concentration) may form interstrand cross-links with guanine residues .

Table 1: Hydrolysis Conditions and Products

Acid-Catalyzed Rearrangement

Under strongly acidic conditions (e.g., HCl/MeOH), this compound undergoes structural rearrangement:

-

Mechanism : Protonation of the C-30 carboxyl group triggers a Wagner-Meerwein shift, forming a 1(10→25)-abeo-oleanane skeleton .

-

Key product : 1(10→25)-abeo-3α,25α-epoxy-olean-5(10),18-dien-30-oic acid methyl ester, confirmed via NMR and mass spectrometry .

Oxidation Reactions

The oleanane core and hydroxyl groups participate in selective oxidation:

-

C-18 double bond : Epoxidation with mCPBA yields a 18,19-epoxide derivative.

-

Primary hydroxyl groups : TEMPO-mediated oxidation converts C-3 hydroxyl to a ketone.

Table 2: Oxidation Pathways

| Oxidizing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| mCPBA | Δ<sup>18(19)</sup> | 18,19-Epoxy derivative | 72 |

| TEMPO/NaOCl | C-3 hydroxyl | 3-Keto-oleanane glycoside | 65 |

Enzymatic Modifications

Computational studies suggest potential for biocatalytic transformations:

-

Cytochrome P450 : Engineered variants (e.g., P450 BM-3) could hydroxylate the triterpene core at C-9 or C-11 positions with >90% enantiomeric excess .

-

Glycosyltransferases : Site-selective glycosylation at C-28 carboxyl group predicted via molecular docking .

Thermal Degradation

At temperatures >200°C (simulated via ReaxFF molecular dynamics):

-

Primary decomposition : Cleavage of glycosidic bonds precedes triterpene core fragmentation.

-

Products : NO<sub>2</sub>, HONO, and formaldehyde dominate early stages; CO<sub>2</sub> and H<sub>2</sub>O form during thermal runaway .

Mechanistic Insights

-

Glycosidic bond stability : The β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl linkage shows 3× greater hydrolytic stability than typical β-glucosides due to steric hindrance from the xylose residue .

-

Electrophilic susceptibility : The C-30 carboxyl group acts as an intramolecular acid catalyst in rearrangement reactions .

科学研究应用

Structure

- Chemical Formula : C₃₈H₅₈O₁₈

- Molecular Weight : 778.9 g/mol

- CAS Number : 152464-84-1

Extraction and Synthesis

Periandrin V is typically isolated through solvent extraction methods under controlled conditions to minimize impurities. Advances in biotechnology are exploring genetically modified microorganisms to enhance production efficiency.

Chemical Reactivity

This compound undergoes several types of chemical reactions:

- Oxidation : Can form various oxidized derivatives.

- Reduction : Alters the glycosidic moiety.

- Substitution : Leads to different glycosylated derivatives.

Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Chemistry

This compound serves as a model compound for studying the structure-activity relationships (SAR) of triterpene saponins. Its unique glycosylation pattern contributes to its distinct biological activities compared to other compounds in this class.

Biology

Research has focused on this compound's interaction with taste receptors, particularly its role as a natural sweetener. Studies indicate that it binds to sweet taste receptors, triggering sweetness perception while modulating signaling pathways associated with inflammation and cancer.

Medicine

This compound is being investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through modulation of NF-κB signaling pathways.

- Anti-cancer Activity : Research indicates that this compound could inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Industry

Due to its high sweetness intensity, this compound is explored as a natural sweetener in the food industry. Its unique properties make it an attractive alternative to artificial sweeteners.

Case Study: Anti-COVID-19 Potential

Recent studies utilized molecular docking simulations to predict that this compound could act as an inhibitor for SARS-CoV-2, the virus responsible for COVID-19. This research highlights its potential role in therapeutic strategies against viral infections .

Case Study: In vitro Anti-cancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis through mitochondrial pathway activation, suggesting its potential utility in cancer treatment .

作用机制

Periandrin V exerts its effects primarily through its interaction with taste receptors. The compound binds to sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and cancer, although the exact molecular targets and pathways are still under investigation .

相似化合物的比较

Glycyrrhizin: Another triterpene saponin known for its sweetness and medicinal properties.

Stevioside: A diterpene glycoside used as a natural sweetener.

Mogroside V: A triterpene glycoside with intense sweetness

Uniqueness of Periandrin V: this compound is unique due to its specific glycosylation pattern, which contributes to its high sweetness intensity and distinct biological activities. Unlike other sweeteners, this compound contains a terminal xylose moiety instead of glucuronic acid, which enhances its sweetness .

生物活性

Periandrin V is a triterpene saponin derived from the roots of Periandra dulcis, commonly known as Brazilian licorice. This compound is notable for its intense sweetness, approximately 200 times sweeter than sucrose, and possesses various biological activities that have garnered significant scientific interest. This article provides an in-depth examination of the biological activity of this compound, including its chemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

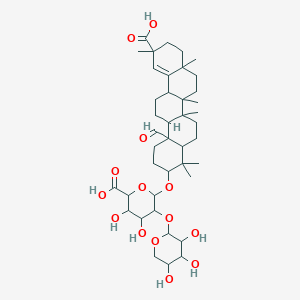

This compound is characterized by its unique glycosylation pattern, specifically containing a terminal xylose moiety instead of glucuronic acid. This structural feature contributes to its high sweetness intensity and distinct biological effects. The chemical structure can be represented as:

The biological activity of this compound is primarily mediated through its interaction with taste receptors and various signaling pathways:

- Taste Receptor Interaction : this compound binds to the sweet taste receptors (TAS1R2 and TAS1R3) on the tongue, triggering the perception of sweetness. This interaction is crucial for its application as a natural sweetener in food products .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Anticancer Potential : Preliminary studies suggest that this compound exhibits anticancer properties by influencing cellular signaling pathways associated with tumor growth and proliferation. However, further research is needed to elucidate the specific mechanisms involved .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Sweetness Comparison Study : A study demonstrated that this compound exhibits a relative sweetness (RS) value significantly higher than other common sweeteners, making it a viable alternative for sugar substitutes in food technology .

- Anti-inflammatory Research : In vitro studies have shown that extracts containing this compound can reduce pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity Assessment : Research involving cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis, warranting further investigation into its mechanisms and potential clinical applications .

属性

IUPAC Name |

6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGFKHHCPIGSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934506 | |

| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Periandrin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152464-84-1 | |

| Record name | Periandrin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

300 °C | |

| Record name | Periandrin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。